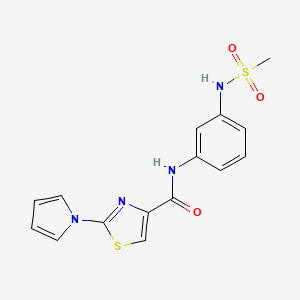![molecular formula C18H22N2O5 B2780816 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-59-3](/img/structure/B2780816.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
BenchChem offers high-quality 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is used in the synthesis of peptides. The benzyloxy carbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . It prevents unwanted reactions that may occur due to the reactivity of amino acids, thus allowing for the selective formation of peptide bonds.
Ionic Liquids for Organic Synthesis
The Boc-protected amino acid can be converted into ionic liquids, which are used as solvents and reagents in organic synthesis . These ionic liquids, derived from Boc-protected amino acids, facilitate reactions such as dipeptide synthesis by providing a controlled environment that minimizes side reactions.
Drug Development
Compounds similar to the one are often referenced in drug databases, indicating their potential use in the development of new pharmaceuticals . While specific applications in drug development are not detailed, the presence in such databases suggests research into its pharmacological properties.
Boronic Acid Derivatives
Derivatives of this compound, such as boronic acids, find applications in various chemical reactions including Suzuki coupling, which is used to form carbon-carbon bonds . These reactions are fundamental in the creation of complex organic compounds, including pharmaceuticals and polymers.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease found in all nucleated cells . It plays a key role in the degradation of proteins and has been implicated in various pathological conditions, including inflammatory diseases and cancer .
Mode of Action
It is believed to interact with cathepsin s, potentially inhibiting its protease activity . This could result in the disruption of protein degradation pathways, affecting cellular processes that rely on these pathways .
Biochemical Pathways
The compound’s interaction with Cathepsin S may affect various biochemical pathways. As Cathepsin S is involved in the degradation of proteins, its inhibition could disrupt these pathways, leading to an accumulation of undegraded proteins . The downstream effects of this disruption could vary depending on the specific proteins affected and the cellular context .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific context in which it is used. Given its potential role as a Cathepsin S inhibitor, it could have effects such as reducing inflammation or slowing the growth of cancer cells . More research is needed to fully understand these effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Propiedades
IUPAC Name |
5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLZAJRBDDYAA-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
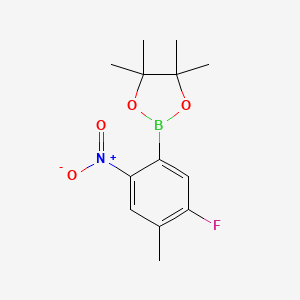
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)
![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
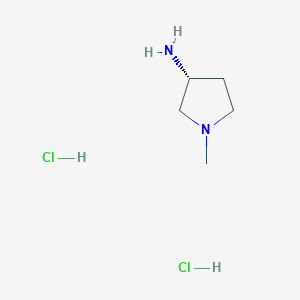
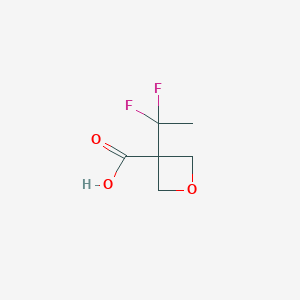
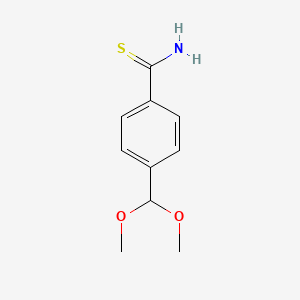
![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)
![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)
